N-(3-Chlorobenzyl)-2-methyl-2-propanamine
CAS No.: 893577-81-6
Cat. No.: VC21288641
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893577-81-6 |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.7 g/mol |
| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 |
| Standard InChI Key | CGDOIYYAZQBJSM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl |
| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Cl |
Introduction
Chemical Properties and Structure
Basic Identification
N-(3-Chlorobenzyl)-2-methyl-2-propanamine is clearly defined by several key identifiers that establish its unique chemical identity:
| Property | Value |
|---|---|
| CAS Number | 893577-81-6 |
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.7 g/mol |
| Classification | Amine |
The compound's molecular structure features a chlorobenzyl group (3-chlorobenzyl) attached to a 2-methyl-2-propanamine backbone, creating a secondary amine with distinctive steric and electronic properties. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.
Synthetic Methodologies
Standard Laboratory Synthesis
The primary synthetic pathway for N-(3-Chlorobenzyl)-2-methyl-2-propanamine typically involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine. This reaction proceeds under basic conditions, with the base serving to neutralize the hydrochloric acid produced during the reaction.
The general reaction can be represented as:
3-Chlorobenzyl chloride + 2-methyl-2-propanamine → N-(3-Chlorobenzyl)-2-methyl-2-propanamine + HCl
Common reaction conditions include:
| Parameter | Typical Conditions |
|---|---|
| Solvents | Dichloromethane, Toluene |
| Bases | Sodium hydroxide, Potassium carbonate |
| Temperature | Variable (usually ambient to moderate) |
| Catalyst | Not typically required |
This synthetic approach demonstrates good yields and selectivity, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
For large-scale production of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, continuous flow processes represent an advantageous approach. These methods offer several benefits over batch processes, including:
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Enhanced reaction efficiency and yield optimization
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Precise control over critical reaction parameters (temperature, pressure, reactant concentrations)
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Improved safety profiles for handling potentially hazardous intermediates
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Reduced waste generation and environmental impact
Industrial automation in these processes allows for consistent product quality and scalability.
Chemical Reactivity
Functional Group Behavior
N-(3-Chlorobenzyl)-2-methyl-2-propanamine exhibits reactivity patterns consistent with its functional groups:
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The secondary amine group can participate in nucleophilic substitution reactions, making the compound valuable as an intermediate in synthetic pathways.
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The chlorine substituent on the benzyl group provides a reactive site for further functionalization through various transformation reactions.
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The tertiary carbon of the 2-methyl-2-propyl group contributes steric effects that influence reaction kinetics and selectivity.
These reactive properties make the compound particularly useful in the synthesis of more complex molecular structures with specific functional requirements.
Stability Considerations
The stability of N-(3-Chlorobenzyl)-2-methyl-2-propanamine under various conditions is an important consideration for its storage, handling, and application. While comprehensive stability data is limited in the available research, the compound's structure suggests:
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Relative stability under standard laboratory conditions
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Potential sensitivity to strong oxidizing agents
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Possible degradation under strongly acidic conditions
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Compatibility with common organic solvents used in synthetic procedures
Applications in Research and Industry
Role in Organic Chemistry
N-(3-Chlorobenzyl)-2-methyl-2-propanamine serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of both the secondary amine functionality and the chlorobenzyl group makes it particularly useful for:
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Building block in multi-step synthetic pathways
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Precursor for compounds with pharmaceutical potential
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Model compound for studying specific reaction mechanisms
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Comparative studies with structurally similar compounds
Biological Research Applications
The compound finds significant application in biological research contexts, particularly in studies involving:
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Enzyme inhibition mechanisms - The molecule's structure allows it to interact with enzyme active sites
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Receptor binding studies - Its unique steric and electronic properties make it valuable for investigating receptor-ligand interactions
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Structure-activity relationship investigations - As part of libraries of compounds with systematic structural variations
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Pharmacological screening - In the early identification of compounds with potential biological activity
Industrial Applications
Beyond research settings, N-(3-Chlorobenzyl)-2-methyl-2-propanamine has established industrial applications:
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Production of specialized agrochemicals - Contributing to the development of crop protection products
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Synthesis of advanced materials - Particularly those requiring specific functional group arrangements
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Pharmaceutical intermediate - As a building block in active pharmaceutical ingredient synthesis
Biological Activity and Mechanisms
Molecular Targeting
The biological activity of N-(3-Chlorobenzyl)-2-methyl-2-propanamine stems from its ability to interact with specific molecular targets within biological systems. These interactions primarily involve:
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Enzyme active sites - Where the compound's structure may enable it to inhibit enzymatic activity
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Cellular receptors - Where it may function as an agonist or antagonist based on structural compatibility
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Protein binding sites - Where interactions may modulate protein function or conformation
The precise mechanisms of these interactions involve a combination of:
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Hydrogen bonding - Particularly involving the amine group
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Hydrophobic interactions - Especially with the benzyl and tert-butyl portions
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Electronic effects - Including those influenced by the chlorine substituent
Structure-Activity Relationships
Understanding the relationship between the chemical structure of N-(3-Chlorobenzyl)-2-methyl-2-propanamine and its biological activity is crucial for potential applications in drug discovery and development. Comparative studies with structurally related compounds provide insights into how specific structural features influence activity.
For example, when comparing with related compounds like N-(3-nitrobenzyl)-2-propanamine, several observations emerge:
| Structural Feature | Potential Effect on Activity |
|---|---|
| Chlorine vs. Nitro substituent | Altered electronic properties and hydrogen bonding capacity |
| Branched vs. Unbranched amine | Different steric effects influencing target binding |
| Position of ring substitution | Changed spatial orientation affecting binding site fit |
These structure-activity relationships guide further modification and optimization of compounds for specific biological targets.
Comparative Analysis with Related Compounds
Structural Analogues
N-(3-Chlorobenzyl)-2-methyl-2-propanamine shares structural similarities with several related compounds, enabling comparative analysis of their properties and activities:
| Compound | Key Structural Difference | Notable Properties |
|---|---|---|
| N-(3-nitrobenzyl)-2-propanamine | Nitro group instead of chlorine; unbranched propylamine | Potential antimicrobial properties; different electronic character |
| N-(2-chlorobenzyl)-2-methyl-2-propanamine | Chlorine at position 2 instead of 3 | Altered spatial arrangement affecting target interactions |
| N-(3-chlorobenzyl)-2-propanamine | Unbranched propylamine portion | Reduced steric hindrance at the amine |
Advantages and Limitations
When considered against its structural analogues, N-(3-Chlorobenzyl)-2-methyl-2-propanamine presents distinct advantages and limitations:
Advantages:
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The branched amine portion provides unique steric properties beneficial for certain binding interactions
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Chlorine substituent offers moderate electronic effects without the strong electron-withdrawing character of a nitro group
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Position 3 substitution provides a favorable spatial arrangement for specific target interactions
Limitations:
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Less reactive than nitro-substituted analogues in certain transformation reactions
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More limited hydrogen bonding capacity compared to compounds with additional functional groups
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Potentially less water solubility than more polar analogues
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